molecular formula C19H21NO3 B15035296 (E)-3-(furan-2-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide

(E)-3-(furan-2-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide

Cat. No.: B15035296
M. Wt: 311.4 g/mol
InChI Key: VMPCFFHTPCMDCB-CMDGGOBGSA-N
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Description

(2E)-3-(FURAN-2-YL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROP-2-ENAMIDE is an organic compound characterized by the presence of a furan ring and a phenyl oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(FURAN-2-YL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Synthesis of the Phenyl Oxane Moiety: This involves the reaction of phenyl derivatives with oxirane compounds under basic conditions.

    Coupling Reaction: The final step involves the coupling of the furan ring with the phenyl oxane moiety using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(FURAN-2-YL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.

    Substitution: The phenyl oxane moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones

    Reduction: Amides

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(2E)-3-(FURAN-2-YL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(FURAN-2-YL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The furan ring and phenyl oxane moiety may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-3-(FURAN-2-YL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROP-2-ENAMIDE is unique due to its specific combination of a furan ring and a phenyl oxane moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide

InChI

InChI=1S/C19H21NO3/c21-18(9-8-17-7-4-12-23-17)20-15-19(10-13-22-14-11-19)16-5-2-1-3-6-16/h1-9,12H,10-11,13-15H2,(H,20,21)/b9-8+

InChI Key

VMPCFFHTPCMDCB-CMDGGOBGSA-N

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CC=C3

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=CC=CO2)C3=CC=CC=C3

Origin of Product

United States

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